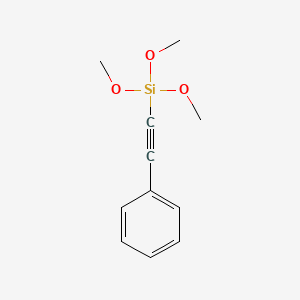
Trimethoxy(phenylethynyl)silane
Vue d'ensemble
Description
Trimethoxy(phenylethynyl)silane: is an organosilicon compound with the chemical formula C11H14O3Si . It is a trialkoxysilane derivative where a phenylethynyl group is bonded to a silicon atom, which is further connected to three methoxy groups. This compound is known for its applications in various fields, including material science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethoxy(phenylethynyl)silane can be synthesized through the reaction of phenylethynyl lithium with trimethoxysilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CLi} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{CSi(OCH}_3\text{)}_3 + \text{LiH} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Trimethoxy(phenylethynyl)silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled temperature and pH conditions.
Substitution: Various nucleophiles like amines, alcohols, or thiols can be used.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Silane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Trimethoxy(phenylethynyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and functionality. It is also explored for drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials like coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and nanomaterials.
Mécanisme D'action
Trimethoxy(phenylethynyl)silane exerts its effects primarily through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane linkages. These reactions are crucial in the formation of stable, cross-linked networks in materials science applications.
Comparaison Avec Des Composés Similaires
Trimethoxyphenylsilane: Similar structure but with a phenyl group instead of a phenylethynyl group.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a phenylethynyl group.
Triethoxyphenylsilane: Similar to trimethoxyphenylsilane but with ethoxy groups instead of methoxy groups.
Uniqueness: Trimethoxy(phenylethynyl)silane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific surface modifications and enhanced material properties.
Propriétés
IUPAC Name |
trimethoxy(2-phenylethynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGBIQFNTMTESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#CC1=CC=CC=C1)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


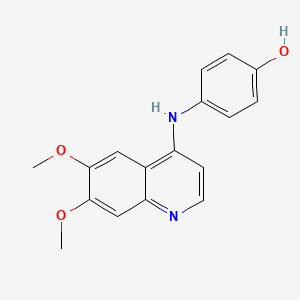
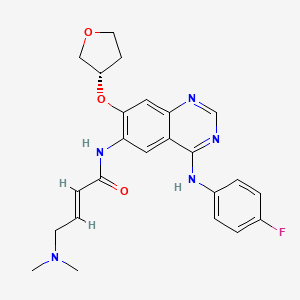

![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)
![(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-1H-quinazolin-6-yl]but-2-enamide](/img/structure/B8224501.png)

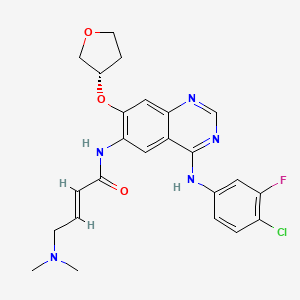
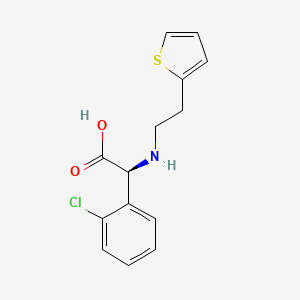
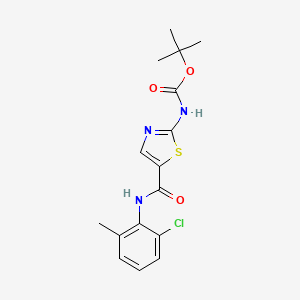

![(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene](/img/structure/B8224570.png)
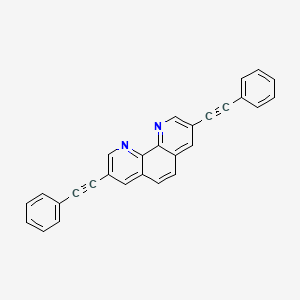
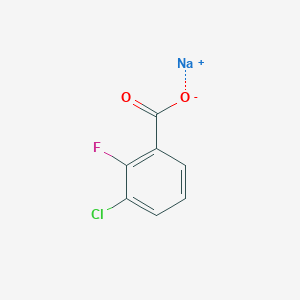
![5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8224579.png)
